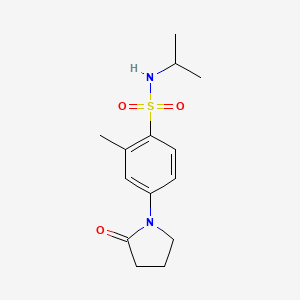![molecular formula C18H23NO2 B6095128 4-[(4-Methoxynaphthalen-1-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B6095128.png)
4-[(4-Methoxynaphthalen-1-yl)methyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methoxynaphthalen-1-yl)methyl]-2,6-dimethylmorpholine is a chemical compound that features a morpholine ring substituted with a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxynaphthalen-1-yl)methyl]-2,6-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxynaphthalene and 2,6-dimethylmorpholine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the reaction.
Reaction: The 4-methoxynaphthalene is first brominated to form 4-bromo-1-methoxynaphthalene. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and maintain consistent reaction conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxynaphthalen-1-yl)methyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced naphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-[(4-Methoxynaphthalen-1-yl)methyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxynaphthalen-1-yl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxynaphthalene moiety is crucial for its binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A simpler analog with a methoxy group on the naphthalene ring.
4-Methoxy-1-naphthol: Contains a hydroxyl group in addition to the methoxy group on the naphthalene ring.
(4-Methoxynaphthalen-1-yl)(methyl)sulfane: Features a sulfane group instead of the morpholine ring.
Uniqueness
4-[(4-Methoxynaphthalen-1-yl)methyl]-2,6-dimethylmorpholine is unique due to the presence of both the methoxynaphthalene moiety and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-methoxynaphthalen-1-yl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13-10-19(11-14(2)21-13)12-15-8-9-18(20-3)17-7-5-4-6-16(15)17/h4-9,13-14H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCANELQTSDSUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(5-isoxazol-5-yl-2-furyl)sulfonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095057.png)
![(3-fluoro-4-methoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6095069.png)
![ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6095072.png)
![N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6095086.png)
![N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B6095089.png)

![4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol](/img/structure/B6095099.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6095105.png)
![2-[4-(3-fluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6095107.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6095124.png)
![17-[(3-chloro-5-ethoxy-4-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6095136.png)
)amine](/img/structure/B6095140.png)
![ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6095146.png)
